REACTION_CXSMILES
|
O1CCN([C:7]2[CH2:11][CH2:10][CH2:9][CH:8]=2)CC1.[Br:12][C:13]1[CH:14]=[C:15]([N:19]=[C:20]=[O:21])[CH:16]=[CH:17][CH:18]=1.CCCCCC.C(OCC)(=[O:30])C>C(Cl)(Cl)Cl>[Br:12][C:13]1[CH:14]=[C:15]([NH:19][C:20]([CH:7]2[CH2:8][CH2:9][CH2:10][C:11]2=[O:30])=[O:21])[CH:16]=[CH:17][CH:18]=1 |f:2.3|
|
Name
|
|
Quantity
|
15.2 mL
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C1=CCCC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)N=C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The batch is refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in a vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)NC(=O)C1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 88.6 mmol | |
AMOUNT: MASS | 25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |